molecular formula C19H19N3O3 B2583534 N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide CAS No. 1775345-39-5

N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide

Cat. No.: B2583534
CAS No.: 1775345-39-5
M. Wt: 337.379
InChI Key: NNINAGJRAYAMMP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3-cyanophenyl)-2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-25-16-11-17(23)22-9-4-3-8-15(22)18(16)19(24)21-14-7-5-6-13(10-14)12-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNINAGJRAYAMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted aniline and an appropriate cyclizing agent.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction, where a cyanophenyl halide reacts with the quinolizine core.

    Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction, where an ethyl halide reacts with a hydroxyl group on the quinolizine core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Carboxamide Formation

The carboxamide group is formed via coupling of the carboxylic acid intermediate with 3-cyanoaniline. This is achieved using trimethylaluminum (TMA) as a catalyst in dichloromethane at ambient temperature :

RCOOH + H₂N-C₆H₄-CN → RCONH-C₆H₄-CN + H₂O\text{RCOOH + H₂N-C₆H₄-CN → RCONH-C₆H₄-CN + H₂O}

Yields : 70–85% under optimized conditions .

Ketone at Position 6

The 6-oxo group participates in reduction and nucleophilic addition:

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) or NaBH₄ converts the ketone to a secondary alcohol.

  • Condensation : Reacts with hydrazines to form hydrazones, as observed in related quinolizine derivatives .

Ethoxy Group at Position 8

  • Acidic Hydrolysis : Cleavage with HBr/AcOH yields the corresponding phenol .

  • Photochemical Stability : Ethoxy groups in conjugated systems (e.g., pHP derivatives) exhibit photolability under UV light, forming quinoid intermediates .

Cyanophenyl Substituent

  • Hydrolysis : Nitrile → carboxylic acid under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions.

  • Nucleophilic Addition : Reacts with Grignard reagents to form imines or ketones .

Thermal Stability

The compound is stable below 150°C but undergoes decomposition at higher temperatures (TGA data from analog structures) .

Photochemical Reactivity

UV exposure (λ = 254–365 nm) induces cleavage of the ethoxy group via triplet-state intermediates (τ ≈ 1–10 ns), analogous to pHP derivatives .

Hydrolytic Sensitivity

  • Carboxamide : Resistant to hydrolysis at neutral pH but cleaved under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .

  • Cyanophenyl : Stable in aqueous media (pH 2–12) but hydrolyzes in concentrated acids .

Comparative Reaction Data

Functional Group Reaction Conditions Yield/Outcome Source
CarboxamideHydrolysis (RCONH₂ → RCOOH)6M HCl, 100°C, 6h90% conversion
EthoxyO-Dealkylation (ROEt → ROH)48% HBr/AcOH, 80°C, 2h75% isolated yield
KetoneReduction (C=O → CH-OH)H₂ (1 atm), 10% Pd/C, EtOH, 25°C82% yield
NitrileHydrolysis (CN → COOH)20% H₂SO₄, 120°C, 12h65% yield

Structural Insights from Crystallography

  • Hydrogen Bonding : The carboxamide forms intramolecular H-bonds (N–H⋯O=C), stabilizing the planar conformation .

  • Crystal Packing : π-Stacking interactions between quinolizine and cyanophenyl groups enhance thermal stability (melting point > 200°C) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide exhibit potent anticancer properties. Studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of quinolizine have shown effectiveness against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its structure allows it to interact with microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi. Such properties make it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. It can potentially modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Structure Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications at various positions on the quinolizine ring can significantly enhance or reduce its efficacy:

PositionModificationEffect
3CyanophenylEnhances anticancer activity
8EthoxyIncreases solubility and bioavailability
6OxoCritical for biological activity

Case Studies

Several studies have documented the effectiveness of N-(3-cyanophenyl)-8-ethoxy-6-oxo derivatives:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related quinolizine derivative exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Efficacy : Research published in Antibiotics highlighted the antimicrobial potency of quinolizine derivatives against resistant strains of Staphylococcus aureus, showcasing their potential as new antibiotics .
  • Anti-inflammatory Research : A recent study in Pharmacology Reports reported that modifications to the quinolizine structure resulted in significant reductions in inflammation markers in animal models .

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Notes

  • Storage : Store at -20°C in inert conditions to preserve stability .
  • Regulatory Status: Not intended for diagnostic or therapeutic use; restricted to laboratory research .
  • Safety Data: No toxicity or safety data published; handle with standard precautions for cyanide-containing compounds .

Biological Activity

N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinolizine core with a cyanophenyl substituent and an ethoxy group. Its molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 298.34 g/mol. The presence of the cyano group is significant for its biological activity, as it can influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of quinolizine compounds exhibit significant antitumor activities. For instance, compounds structurally related to N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine have shown promising results in inhibiting cancer cell proliferation in vitro.

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (μM)Cell Line
N-(3-cyanophenyl)-8-ethoxy...15.2HeLa (cervical cancer)
N-(4-fluorophenyl)-8-ethoxy...12.5MCF7 (breast cancer)
N-(2-methylphenyl)-8-ethoxy...18.0A549 (lung cancer)

The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. For example, certain studies have indicated that these compounds can inhibit RET kinase activity, which is crucial for tumor growth and metastasis .

Antibacterial Activity

In addition to antitumor effects, related quinolizine derivatives have been evaluated for antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antibacterial Activity of Related Compounds

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
N-(3-cyanophenyl)-8-ethoxy...32 μg/mLE. coli
N-(4-chlorophenyl)-8-ethoxy...16 μg/mLS. aureus
N-(2-nitrophenyl)-8-ethoxy...64 μg/mLPseudomonas aeruginosa

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on various quinolizine derivatives demonstrated that alterations in substituents significantly impacted their IC50 values against different cancer cell lines. The introduction of electron-withdrawing groups like cyano enhanced the potency against HeLa cells .
  • Antibacterial Screening : Another investigation assessed the antibacterial properties of several quinolizine derivatives against common pathogens. The study found that derivatives with halogen substitutions exhibited lower MIC values compared to their non-halogenated counterparts .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of structurally related quinolizine-carboxamide derivatives typically involves coupling reactions between activated carbonyl intermediates and aromatic amines. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or ethanol at 70–80°C under inert atmosphere is common . Key variables include:

  • Solvent choice : Polar aprotic solvents (DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
  • Temperature : Elevated temperatures (70–80°C) improve reaction kinetics but risk decomposition of the ethoxy or cyanophenyl groups.
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended for isolating crystalline products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1H and 13C^13C NMR can confirm the presence of the ethoxy group (δ ~1.3 ppm for CH3_3, δ ~4.0 ppm for OCH2_2) and the cyanophenyl moiety (δ ~110–120 ppm for nitrile carbon) .
    • IR : Key peaks include C=O (1680–1720 cm1^{-1}), C≡N (2200–2250 cm1^{-1}), and aromatic C-H stretching (3050–3100 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients can assess purity (>95% by area normalization).

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to potential skin/eye irritation from the cyanophenyl group .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as thermal decomposition may release toxic nitriles or ethoxy byproducts .
  • Storage : Store in amber glass vials under nitrogen at –20°C to prevent hydrolysis or photodegradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

  • Assay Optimization :
    • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers. Validate solubility via dynamic light scattering (DLS).
    • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and assess batch-to-batch variability in compound synthesis .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity discrepancies between enzymatic vs. cell-based assays .

Q. What strategies can improve the low yield of the ethoxy-substituted intermediate during synthesis?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig ethoxylation, optimizing ligand systems (XPhos vs. SPhos) to enhance C-O coupling efficiency .
    • Microwave Assistance : Reduce reaction time from 72 hours to 2–4 hours using microwave irradiation at 120°C, minimizing thermal degradation .
  • Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., de-ethoxylation or ring-opening) and adjust stoichiometry of reagents accordingly.

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

Methodological Answer:

  • ADMET Predictions :
    • CYP450 Metabolism : Use docking simulations (AutoDock Vina) to predict interactions with CYP3A4/2D6 isoforms. Prioritize modifications to the ethoxy group (e.g., fluorination) to block oxidative metabolism .
    • LogP Optimization : Apply QSPR models to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration vs. hepatic clearance.

Q. What experimental approaches can validate the hypothesized tautomerism of the 6-oxo group in solution?

Methodological Answer:

  • Dynamic NMR : Acquire variable-temperature 1H^1H NMR (25–60°C) in DMSO-d6_6 to observe coalescence of keto-enol proton signals.
  • X-ray Crystallography : Compare solid-state (single-crystal) and solution (PDF analysis) structures to confirm tautomeric preferences .

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